molecular formula C25H28N8O2 B1675411 Linagliptin CAS No. 668270-12-0

Linagliptin

Cat. No. B1675411
M. Wt: 472.5 g/mol
InChI Key: LTXREWYXXSTFRX-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

During the process development of linagliptin, five new process-related impurities were detected by high-performance liquid chromatography (HPLC). All these impurities were identified, synthesized, and subsequently characterized by their respective spectral data .


Molecular Structure Analysis

Linagliptin is a highly specific and potent inhibitor of DPP-4. The DPP-4 inhibitors can be divided, according to their chemical structure, into those that mimic the DPP-4 molecule and those that do not, such as linagliptin .


Chemical Reactions Analysis

The degradation profile of linagliptin was investigated under various conditions, including acid hydrolysis, alkaline hydrolysis, oxidation, heat, and light exposure . The identified degradation products demonstrate that linagliptin is particularly susceptible to degradation when exposed to acid and peroxide .


Physical And Chemical Properties Analysis

Linagliptin has a molar mass of 472.54 and a melting point of 202 ºC . It is predominantly non-renally eliminated .

Scientific Research Applications

Preclinical and Clinical Insights

Linagliptin has demonstrated a broad spectrum of physiological effects, both in preclinical and clinical research settings. It has shown promise in improving wound healing, reducing hepatic fat content, and decreasing the size of infarcts following myocardial infarction or stroke. Additionally, it has been found to enhance vascular function and reduce oxidative stress. Linagliptin's unique property of not requiring dose adjustment in patients with renal dysfunction makes it distinct among DPP-4 inhibitors. Its role in reducing albuminuria, on top of inhibitors of the renin–angiotensin–aldosterone system, underscores the potential for expanding its applications beyond glycemic control in diabetes patients (J. Doupis, 2014).

Neuroprotective Effects

Linagliptin has been explored for its neuroprotective properties, showing significant potential in reducing concentrations of proinflammatory factors and increasing the production of neuroprotective incretins. Its administration has led to a decrease in the concentration of proinflammatory factors such as TNF-α, IL-6, and has shown promise in Alzheimer’s disease research by significantly reducing Aβ42 levels. These findings suggest linagliptin could have applications in treating neurodegenerative diseases and improving vascular functions (M. Wiciński et al., 2019).

Cardiovascular and Renal Benefits

Linagliptin's efficacy extends to cardiovascular health, with studies demonstrating its potential in counteracting stroke in both diabetic and non-diabetic mouse models. This suggests a neuroprotective role that is independent of glucose control and likely involves GLP-1-related mechanisms (V. Darsalia et al., 2013). Moreover, linagliptin has shown to lower albuminuria when used alongside standard treatments in patients with type 2 diabetes and renal dysfunction, highlighting its renal protective benefits independent of its glycemic control effects (P. Groop et al., 2013).

Anti-inflammatory Mechanisms

Investigations into linagliptin's mechanisms have unveiled its anti-inflammatory effects, which could be beneficial for diabetic patients with inflammation as a prognosis-related factor. It has been shown to modulate several markers, including protein kinase A (PKA), protein kinase B (PKB), protein kinase C (PKC), and activator protein 1 (AP-1), suggesting a wide range of anti-inflammatory actions. These findings offer insights into linagliptin's potential applications in conditions characterized by inflammation and oxidative stress (Yuya Nakamura et al., 2016).

Safety And Hazards

Linagliptin can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXREWYXXSTFRX-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201021653
Record name Linagliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL, Soluble in methanol; sparingly soluble in ethanol; very slightly soluble in isopropanol, alcohol
Record name Linagliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08882
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Linagliptin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8204
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Linagliptin is a competitive, reversible DPP-4 inhibitor. Inhibition of this enzyme slows the breakdown of GLP-1 and glucose-dependant insulinotropic polypeptide (GIP). GLP-1 and GIP stimulate the release of insulin from beta cells in the pancreas while inhibiting release of glucagon from pancreatic beta cells. These effects together reduce the breakdown of glycogen in the liver and increase insulin release in response to glucose., Linagliptin is an inhibitor of DPP-4, an enzyme that degrades the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Thus, linagliptin increases the concentrations of active incretin hormones, stimulating the release of insulin in a glucose-dependent manner and decreasing the levels of glucagon in the circulation. Both incretin hormones are involved in the physiological regulation of glucose homeostasis. Incretin hormones are secreted at a low basal level throughout the day and levels rise immediately after meal intake. GLP-1 and GIP increase insulin biosynthesis and secretion from pancreatic beta-cells in the presence of normal and elevated blood glucose levels. Furthermore, GLP-1 also reduces glucagon secretion from pancreatic alpha-cells, resulting in a reduction in hepatic glucose output.
Record name Linagliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08882
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Linagliptin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8204
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Linagliptin

Color/Form

White to yellow solid; also reported as a crystalline solid

CAS RN

668270-12-0
Record name Linagliptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=668270-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linagliptin [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0668270120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linagliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08882
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Linagliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2yl)methyl]purine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LINAGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X29ZEJ4R2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Linagliptin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8204
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

190-196, 202 °C
Record name Linagliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08882
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Linagliptin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8204
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linagliptin
Reactant of Route 2
Linagliptin
Reactant of Route 3
Reactant of Route 3
Linagliptin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Linagliptin
Reactant of Route 5
Reactant of Route 5
Linagliptin
Reactant of Route 6
Linagliptin

Citations

For This Compound
20,500
Citations
U Graefe-Mody, S Retlich, C Friedrich - Clinical pharmacokinetics, 2012 - Springer
… [32] The model suggests that when linagliptin plasma concentrations are low, linagliptin is … With increasing linagliptin plasma concentrations, DPP-4 becomes saturated, linagliptin’s free …
Number of citations: 127 link.springer.com
MA Sortino, T Sinagra, PL Canonico - Frontiers in endocrinology, 2013 - frontiersin.org
… linagliptin suggestive of potential additional uses. Particularly promising appear the data demonstrating a positive effect of linagliptin … of linagliptin on tissue repair and neuroprotection. …
Number of citations: 80 www.frontiersin.org
LJ Scott - Drugs, 2011 - Springer
… linagliptin (0.5–10 mg).[11] This relationship fitted a sigmoid maximum effect (E max ) model, with the concentration of linagliptin … of linagliptin 10 mg and multiple doses of linagliptin 5 …
Number of citations: 75 link.springer.com
AH Barnett, H Huisman, R Jones, M von Eynatten… - The Lancet, 2013 - thelancet.com
… We aimed to assess the effectiveness of linagliptin, a dipeptidyl peptidase-4 inhibitor, … linagliptin and placebo groups; 75·9% of patients in both groups had an adverse event (linagliptin n…
Number of citations: 215 www.thelancet.com
JJ Neumiller, SM Setter - Clinical therapeutics, 2012 - Elsevier
… for linagliptin.10, 13 The oral bioavailability of linagliptin is ∼30%. The long t ½ of linagliptin … The accumulation t ½ for linagliptin is ∼12 hours with multiple doses of linagliptin 5 mg.15, …
Number of citations: 47 www.sciencedirect.com
A Lewin, RA DeFronzo, S Patel, D Liu, R Kaste… - Diabetes …, 2015 - Am Diabetes Assoc
… 25 mg/linagliptin 5 mg compared with linagliptin 5 mg (P < … for empagliflozin 10 mg/linagliptin 5 mg compared with the … 25 mg/linagliptin 5 mg, empagliflozin 10 mg/linagliptin 5 mg, …
Number of citations: 223 diabetesjournals.org
GKA Gomes, AI de Camargos Ramos, CT de Sousa… - Primary Care …, 2018 - Elsevier
… Studies have shown that the introduction of linagliptin has been … In addition, linagliptin is on the list of drugs to be avoided, … to elucidate aspects related to linagliptin safety, this study …
Number of citations: 12 www.sciencedirect.com
DR Owens, R Swallow, KA Dugi… - Diabetic Medicine, 2011 - Wiley Online Library
… of β‐cell function were seen with linagliptin (P < 0.001). The proportion of … (linagliptin 2.4%; placebo 1.5%). Symptomatic hypoglycaemia occurred in 16.7 and 10.3% of the linagliptin …
Number of citations: 314 onlinelibrary.wiley.com
M Lehrke, N Marx, S Patel, T Seck, S Crowe… - Clinical …, 2014 - Elsevier
Purpose Dipeptidyl peptidase (DPP)-4 inhibitors are an increasingly used antihyperglycemic therapy for patients with type 2 diabetes mellitus (T2DM). Linagliptin, an orally administered …
Number of citations: 68 www.sciencedirect.com
G Schernthaner, AH Barnett, A Emser… - Diabetes, Obesity …, 2012 - Wiley Online Library
… (AEs) or serious AEs with linagliptin was similar to placebo (AEs 55.8% … linagliptin and 21.4% for placebo. Similar or reduced incidence of AEs versus placebo were seen with linagliptin …
Number of citations: 120 dom-pubs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.